Chlorantholide C

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as nucleotide analogs, specifically a type with a phosphonic acid group. These compounds are of interest due to their potential biological activities and applications in various fields including medicinal chemistry and agricultural chemistry.

Synthesis Analysis

The synthesis of similar phosphonic acid monomers involves reactions like hydrolysis, ether formation, and aminolysis, leading to hydrolytically stable products with adhesive properties (Moszner et al., 2001). Additionally, methods such as the reaction between Methylamine and Diethylphosphite in the presence of FeCl3 are used to synthesize α-aminophosphonic acids with significant properties (Djenane et al., 2019).

Molecular Structure Analysis

Molecular structure characterization often involves techniques like IR, 1H, 13C, and 31P NMR spectroscopy, providing detailed insights into the compound's framework and functional groups. For instance, fluorophosphonate analogs have been characterized to investigate their adhesive and hydrolytic stability properties (Moszner et al., 2001).

Chemical Reactions and Properties

Phosphonic acid derivatives undergo various chemical reactions, including radical polymerization, which impacts their reactivity and utility in different applications. For example, the adhesive properties and radical polymerization behavior of hydrolytically stable phosphonic acid monomers have been studied to understand their potential uses (Moszner et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility in water and stability, are crucial for the practical application of these compounds. The synthesis and properties of phosphonate derivatives reveal that they exhibit good solubility in water and demonstrate hydrolytic stability, making them suitable for various applications (Moszner et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics, are influenced by the molecular structure of phosphonic acid derivatives. Studies on similar compounds show that they can serve as adhesive monomers, highlighting their chemical versatility and potential for industrial applications (Moszner et al., 2001).

Applications De Recherche Scientifique

Chlorogenic Acid (CGA) : CGA is a major component of coffee and is produced by certain plant species. It has been studied for its potential health benefits, including anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts, which could provide non-pharmacological approaches for treating or preventing chronic diseases (Tajik et al., 2017).

Ethical Review of Off-Label Drugs : This study discusses the ethical considerations in off-label drug research, particularly relevant during the COVID-19 pandemic, highlighting the importance of high-quality scientific research in drug repurposing (Qiuping Li et al., 2022).

Chloroquine and its Analogs : Chloroquine, a well-known antimalarial drug, has been studied for its repurposing in managing various infectious and noninfectious diseases. This review discusses the novel compounds and compositions based on its scaffold and their potential therapeutic applications (Njaria et al., 2015).

Antioxidant Properties of Chlorogenic Acid Derivatives : This research discusses the modification of CGA for enhanced antioxidant properties in both water-soluble and liposoluble systems, potentially useful in medicine, food processing, and cosmetic industries (Zhi-nan Xiang et al., 2008).

Chloroquine in Cancer Therapies : The study evaluates the potential of Chloroquine as an enhancing agent in cancer therapies, emphasizing its lysosomotrophic property important for increased efficacy and specificity in cancer treatments (Solomon & Lee, 2009).

Chloroquine Sensitizing Effect in Cancer Treatment : This study shows that Chloroquine can sensitize breast cancer cells to chemotherapy independent of autophagy, suggesting its potential use in combination cancer therapies (Maycotte et al., 2012).

Mécanisme D'action

Target of Action

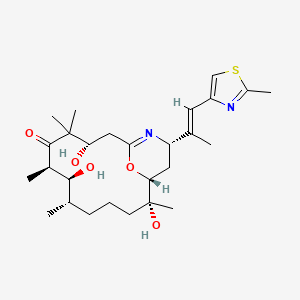

Chlorantholide C is an eudesmane-type sesquiterpene lactone

Mode of Action

The mode of action of Chlorantholide C is currently unknown due to the lack of comprehensive studies on this compound . It’s crucial to understand how Chlorantholide C interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Safety and Hazards

The safety data sheet for Chlorantholide C indicates that it does not meet the criteria for classification as hazardous for transport . It is recommended to be stored protected from air and light, and refrigerated or frozen at 2-8 °C . In case of contact with eyes or skin, it is advised to rinse with plenty of water . If ingested or inhaled, immediate medical attention is required .

Propriétés

IUPAC Name |

(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQUXKMKKKGSSD-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316816 | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1372558-35-4 | |

| Record name | Chlorantholide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)